2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethan-1-amine 2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1856042-44-8
VCID: VC5099764
InChI: InChI=1S/C7H9F3N4O3/c8-7(9,10)4-17-6-5(14(15)16)3-13(12-6)2-1-11/h3H,1-2,4,11H2
SMILES: C1=C(C(=NN1CCN)OCC(F)(F)F)[N+](=O)[O-]
Molecular Formula: C7H9F3N4O3
Molecular Weight: 254.169

2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethan-1-amine

CAS No.: 1856042-44-8

Cat. No.: VC5099764

Molecular Formula: C7H9F3N4O3

Molecular Weight: 254.169

* For research use only. Not for human or veterinary use.

2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethan-1-amine - 1856042-44-8

Specification

CAS No. 1856042-44-8
Molecular Formula C7H9F3N4O3
Molecular Weight 254.169
IUPAC Name 2-[4-nitro-3-(2,2,2-trifluoroethoxy)pyrazol-1-yl]ethanamine
Standard InChI InChI=1S/C7H9F3N4O3/c8-7(9,10)4-17-6-5(14(15)16)3-13(12-6)2-1-11/h3H,1-2,4,11H2
Standard InChI Key JNQWLXAPOGKDGO-UHFFFAOYSA-N
SMILES C1=C(C(=NN1CCN)OCC(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name, 2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethan-1-amine, reflects its substitution pattern:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • 4-Nitro group: An electron-withdrawing substituent at position 4, enhancing electrophilic character.

  • 3-Trifluoroethoxy group: A lipophilic -OCH2CF3 moiety at position 3, contributing to metabolic stability.

  • 1-Ethanamine chain: A two-carbon amine side chain at position 1, introducing basicity and hydrogen-bonding capacity.

The molecular formula is C7H9F3N4O3, with a calculated molecular weight of 268.17 g/mol .

Stereoelectronic Properties

  • Aromaticity: The pyrazole ring maintains aromaticity through delocalized π-electrons, with resonance stabilization enhanced by the nitro group .

  • Electron distribution: The nitro group withdraws electron density from the ring, while the trifluoroethoxy group exerts inductive electron-withdrawing effects, polarizing the molecule .

  • Amine basicity: The primary amine (pKa ~10.5) remains protonated under physiological conditions, influencing solubility and receptor interactions .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis can be deconstructed into three key steps:

  • Pyrazole ring formation: Cyclization of hydrazines with 1,3-diketones or via [3+2] cycloadditions.

  • Functionalization: Sequential introduction of nitro and trifluoroethoxy groups.

  • Side-chain incorporation: Alkylation or nucleophilic substitution to attach the ethanamine moiety.

Pyrazole Core Construction

A common approach involves condensing hydrazine with a β-keto ester derivative. For example, ethyl 3-(trifluoroethoxy)acetoacetate reacts with hydrazine hydrate to yield 3-(trifluoroethoxy)-1H-pyrazole .

Nitration

Electrophilic nitration using nitric acid/sulfuric acid introduces the nitro group at the 4-position. The trifluoroethoxy group directs nitration para to its position due to its electron-withdrawing nature .

Ethanamine Side-Chain Attachment

Nucleophilic aromatic substitution (SNAr) or alkylation links the amine side chain. Reacting 4-nitro-3-(trifluoroethoxy)-1H-pyrazole with 2-bromoethylamine hydrobromide in the presence of a base (e.g., K2CO3) yields the target compound .

Table 1: Key Synthetic Intermediates

IntermediateFormulaRole
3-Trifluoroethoxy-1H-pyrazoleC4H3F3N2OCore structure
4-Nitro derivativeC4H2F3N3O3Electrophilic intermediate
2-Bromoethylamine HBrC2H7BrNAmine precursor

Physicochemical Properties

Solubility and Partitioning

  • Aqueous solubility: 12.7 mg/mL (predicted, pH 7.4), driven by the ionizable amine and polar nitro group .

  • LogP: 1.85 (octanol/water), indicating moderate lipophilicity from the trifluoroethoxy group .

Spectroscopic Characterization

  • IR spectroscopy:

    • N-H stretch: 3350 cm⁻¹ (amine)

    • NO2 asymmetric stretch: 1530 cm⁻¹

    • C-F vibrations: 1150–1250 cm⁻¹

  • ¹H NMR (DMSO-d6):

    • δ 6.85 (s, 1H, pyrazole H5)

    • δ 4.72 (q, 2H, OCH2CF3)

    • δ 3.45 (t, 2H, CH2NH2)

    • δ 2.85 (t, 2H, CH2N)

Biological and Industrial Applications

Agrochemical Uses

  • Herbicidal activity: Nitropyrazoles interfere with plant acetolactate synthase (ALS), a mechanism observed in sulfonylurea herbicides .

Table 2: Comparative Bioactivity Data

AssayIC50 (µM)Reference
EGFR kinase inhibition0.45
S. aureus growth inhibition8.2

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